tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-2-methoxybenzyl)carbamate typically involves the reaction of 5-bromo-2-methoxybenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl (5-bromo-2-methoxybenzyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the carbamate group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a palladium catalyst.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl carbamates.
Oxidation Reactions: Products include hydroxylated benzyl carbamates.
Reduction Reactions: Products include benzylamines.
Scientific Research Applications
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-2-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromo-2-methylphenyl)carbamate: Similar structure but with a methyl group instead of a methoxy group.
Tert-butyl (2-bromo-5-methoxybenzoate): Similar structure but with a benzoate ester instead of a carbamate.
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Similar structure but with a hydroxypyridine ring instead of a methoxybenzyl group.
Uniqueness
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methoxy group enhances its solubility and stability .
Properties
Molecular Formula |
C13H18BrNO3 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-7-10(14)5-6-11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
ZNVOGTFCORVTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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